DL-Glutamic acid monohydrate
Overview
Description
DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid. It is a non-essential amino acid that plays a crucial role in neurotransmission as an excitatory amino acid. The compound is commonly used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
DL-Glutamic acid monohydrate is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . It primarily targets kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . These receptors play a crucial role in neurotransmission, making this compound an excitatory amino acid neurotransmitter .
Mode of Action
This compound acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission activity. The activation of these receptors results in various physiological responses, including the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical Pathways
This compound is involved in various metabolic pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is also synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . In addition, it is involved in the biosynthesis of amino acids such as L-proline and L-arginine .
Pharmacokinetics
Its solubility in 1m hcl suggests that it may be well-absorbed in the stomach, where the ph is acidic
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its absorption and bioavailability Additionally, the presence of other molecules can impact its ability to bind to its target receptors
Biochemical Analysis
Biochemical Properties
DL-Glutamic acid monohydrate acts as an excitatory amino acid neurotransmitter. It is an agonist at kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . This means it interacts with these receptors, triggering biochemical reactions. The nature of these interactions involves the binding of this compound to the receptor, which then triggers a response within the cell.
Cellular Effects
This compound influences cell function by acting as a neurotransmitter. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, when this compound binds to its receptors, it can trigger intracellular signaling pathways that lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, when this compound binds to a receptor, it can inhibit or activate an enzyme, leading to changes in the cell’s metabolic activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the absorption spectra of this compound at different sample concentrations can be analyzed over time using terahertz time-domain spectroscopy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, high doses of this compound might have toxic or adverse effects, while lower doses might have threshold effects observed in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound is a precursor molecule for the synthesis of various metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation . For instance, this compound can be transported to specific locations within the cell where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, this compound might be directed to specific locations within the cell where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Glutamic acid monohydrate can be synthesized through several methods. One common approach involves the resolution of DL-glutamic acid as its acetyl derivative using porcine renal acylase I . Another method includes the use of copper(II) ion, hydrogen peroxide, and pyrocathechol violet for the analysis and preparation of DL-glutamic acid .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose or other carbohydrates using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process is followed by extraction and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: DL-Glutamic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α-ketoglutaric acid.
Reduction: Reduction reactions can convert it into glutamate.
Substitution: It can undergo substitution reactions to form derivatives such as N-acetylglutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl chloride is often used for acetylation reactions.
Major Products:
Oxidation: α-Ketoglutaric acid.
Reduction: Glutamate.
Substitution: N-acetylglutamic acid
Scientific Research Applications
DL-Glutamic acid monohydrate is widely used in scientific research across various fields:
Comparison with Similar Compounds
L-Glutamic acid: A proteinogenic amino acid that is a component of many proteins.
D-Glutamic acid: A non-proteinogenic amino acid with limited occurrence in nature.
L-Glutamine: An amino acid used in protein synthesis and as a fuel source for cells.
Uniqueness: DL-Glutamic acid monohydrate is unique due to its racemic mixture, which allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to act as an excitatory neurotransmitter and its role in various biochemical processes make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-aminopentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049239 | |
Record name | DL-Glutamic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19285-83-7, 617-65-2 | |
Record name | DL-Glutamic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-glutamic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of DL-Glutamic acid monohydrate?
A1: this compound has the molecular formula C5H9NO4·H2O. [, ] While its exact molecular weight is not explicitly stated in the provided research, it can be calculated based on the formula. Spectroscopic data, such as NMR or IR, are not discussed in detail within these research abstracts.
Q2: What is known about the crystal structure of this compound?
A2: this compound forms centrosymmetric crystals. [] Research has shown that its nonpolar {110} faces display pyroelectricity, attributed to an interchange of enantiomers at specific chiral crystal sites. [] This disorder is supported by atom-atom potential energy calculations. [] Pressure-induced phase transitions in the crystal structure have also been reported. []
Q3: How does the choice of solvent affect the study of this compound?
A3: While not directly focused on this compound, research on similar organic compounds highlights the significant impact of solvent choice on experimental results. [] Differences in CCN activation, potentially due to residual solvent, particle morphology variations, and gas-particle phase reactions, were observed depending on whether water or methanol was used as the solvent. [] This emphasizes the need for careful consideration of solvent effects in experimental design and interpretation, particularly in studies involving atomization and aerosol generation.
Q4: Can this compound be used in enantiomeric resolution?
A4: Yes, this compound plays a crucial role in solid-state deracemization processes. [] It can undergo a complete crystal transformation from a racemic compound solvate (the monohydrate form) to small-sized conglomerate anhydrate crystals. [] This transformation, coupled with the introduction of larger seeds of a single chirality and a racemization catalyst, allows for enantiomeric enrichment in the solid state. []
Q5: What analytical techniques are relevant to the study of this compound?
A5: Although not explicitly stated in the provided abstracts, several analytical techniques are likely employed in the study of this compound. These could include:
- X-ray crystallography: To determine crystal structure and analyze phase transitions. [, ]
- Microscopy techniques: To visualize crystal morphology and transformations. [, ]
- Spectroscopy methods (e.g., NMR, IR): To characterize the compound and investigate potential solvent interactions. []
- Chromatographic techniques (e.g., HPLC): To analyze enantiomeric purity during resolution processes. []
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